molecular formula C27H46O3 B14266073 Ethyl 2-hydroxy-5-octadecylbenzoate CAS No. 143857-36-7

Ethyl 2-hydroxy-5-octadecylbenzoate

Cat. No.: B14266073
CAS No.: 143857-36-7
M. Wt: 418.7 g/mol
InChI Key: LGZKUSLHVFTLEB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-octadecylbenzoate is an ester derivative of benzoic acid with a hydroxyl (-OH) group at the 2-position and a long-chain octadecyl (C₁₈H₃₇) substituent at the 5-position of the aromatic ring. The ethyl ester group (-COOCH₂CH₃) contributes to its lipophilic character, while the hydroxyl group introduces polarity.

Properties

CAS No.

143857-36-7

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

ethyl 2-hydroxy-5-octadecylbenzoate

InChI

InChI=1S/C27H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-26(28)25(23-24)27(29)30-4-2/h21-23,28H,3-20H2,1-2H3

InChI Key

LGZKUSLHVFTLEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-5-octadecylbenzoate typically involves the esterification of 2-hydroxy-5-octadecylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-octadecylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-octadecylbenzoic acid or 2-keto-5-octadecylbenzoic acid.

    Reduction: Formation of ethyl 2-hydroxy-5-octadecylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-hydroxy-5-octadecylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-octadecylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The long octadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-hydroxy-5-octadecylbenzoate with three analogous esters: ethyl palmitate, ethyl 2-methoxybenzoate, and ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate. Key differences in substituents, solubility, and functional roles are highlighted.

Compound Molecular Formula Key Substituents Molecular Weight Solubility Reported Applications References
This compound C₂₇H₄₆O₃ (inferred) -OH (2-position), -C₁₈H₃₇ (5-position) ~430.6 (estimated) Likely low in polar solvents Hypothetical: surfactants, drug delivery N/A
Ethyl palmitate C₁₈H₃₆O₂ -COOCH₂CH₃, -C₁₅H₃₁ 284.48 Insoluble in water Insect pheromone studies
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ -OCH₃ (2-position) 180.20 Soluble in ethanol Food additives, flavoring agents
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ Ethoxycarbonyloxy, diphenyl, alkyne 378.42 Not reported Synthetic intermediates in organic chemistry

Key Findings:

Substituent Effects on Solubility: this compound’s long alkyl chain (C₁₈) likely reduces water solubility compared to ethyl 2-methoxybenzoate, which has a smaller methoxy group and higher ethanol solubility . Ethyl palmitate, with a shorter C₁₅ chain, is similarly hydrophobic, aligning with its use in insect pheromone studies .

Structural Complexity and Applications: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, with diphenyl and alkyne groups, serves as a synthetic intermediate in alkynylation reactions . In contrast, this compound’s simpler structure may prioritize stability over reactivity.

Biological Activity :

  • Ethyl palmitate is implicated in insect neurobehavioral studies , while ethyl acetate extracts of plants (e.g., black pepper) show antifungal properties . This compound’s bioactivity remains unexplored in the evidence.

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